molecular formula C9H10BrClO2 B8474694 2-Bromo-1-(2-chloroethoxy)-4-methoxybenzene

2-Bromo-1-(2-chloroethoxy)-4-methoxybenzene

Cat. No. B8474694
M. Wt: 265.53 g/mol
InChI Key: RZAYGNVLYXZLCP-UHFFFAOYSA-N
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Patent
US06353116B1

Procedure details

To a solution of 2-bromo-1-(2-chloroethoxy)-4-methoxybenzene (1.38 g, 5.22 mmol) in THF was added 190 mg (7.82 mmol) of Mg and MeI (3 mL). The mixture was sonicated for 2 h and stirred at room temperature for additional 20 h. The reaction was quenched with 3N HCl (50 mL) and extracted with 1:1 hexane/ethyl acetate (3×50 mL). The combined organic extracts were washed with saturated NaHCO3 brine and dried (Na2SO4). After removing the solvent under reduced pressure, flash chromatography (3:1 hexane/ethyl acetate) of the residue gave 0.66 g (85%) of the tide compound as a colorless liquid: 1H NMR (400 MHz, CDCl3) d 6.80 (d, 1H), 6.70 (d, 1H), 6.65 (dd, 1H), 4.53 (t, 2H), 3.75 (s, 3H), 3.18 (t, 3H).
Quantity
1.38 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[O:10][CH2:11][CH2:12]Cl.CI>C1COCC1>[CH3:9][O:8][C:6]1[CH:7]=[CH:2][C:3]2[O:10][CH2:11][CH2:12][C:4]=2[CH:5]=1

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)OC)OCCCl
Name
Mg
Quantity
190 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for additional 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sonicated for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 3N HCl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1:1 hexane/ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated NaHCO3 brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure, flash chromatography (3:1 hexane/ethyl acetate) of the residue

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC=1C=CC2=C(CCO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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